Cas no 2228817-32-9 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine)

3-(3-Bromo-1-methyl-1H-pyrazol-5-yl)piperidine is a versatile heterocyclic compound featuring a brominated pyrazole moiety fused to a piperidine ring. This structure offers significant potential in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions, while the piperidine scaffold contributes to favorable pharmacokinetic properties. Its rigid, nitrogen-rich framework makes it valuable for designing enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further support its utility in high-throughput screening and lead optimization. Suitable for research applications, it serves as a key intermediate in the development of novel therapeutic agents.
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine structure
2228817-32-9 structure
Product Name:3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine
CAS No:2228817-32-9
MF:C9H14BrN3
MW:244.13156080246
CID:5829748
PubChem ID:165638688
Update Time:2025-05-26

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine
    • EN300-1921718
    • 2228817-32-9
    • Inchi: 1S/C9H14BrN3/c1-13-8(5-9(10)12-13)7-3-2-4-11-6-7/h5,7,11H,2-4,6H2,1H3
    • InChI Key: RVFSXVUKLXUHOU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2CNCCC2)N(C)N=1

Computed Properties

  • Exact Mass: 243.03711g/mol
  • Monoisotopic Mass: 243.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.8Ų

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine Pricemore >>

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Additional information on 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine

3-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)Piperidine: A Comprehensive Overview

The compound with CAS No 2228817-32-9, commonly referred to as 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted pyrazole moiety, making it a valuable substrate for various chemical transformations and biological studies.

Piperidine, a six-membered saturated ring containing one nitrogen atom, is a versatile scaffold in drug design due to its ability to adopt multiple conformations and interact with various biological targets. In this compound, the piperidine ring is substituted at the 3-position with a pyrazole group, which itself is substituted at the 5-position with a bromine atom and at the 1-position with a methyl group. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an intriguing subject for both synthetic and mechanistic studies.

Recent advancements in synthetic methodology have enabled the efficient construction of this compound through various routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only enhance the scalability of the synthesis but also allow for precise control over the stereochemistry of the product, which is critical for its potential applications in medicinal chemistry.

One of the most compelling aspects of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine is its potential as a lead compound in drug discovery programs targeting G protein-coupled receptors (GPCRs) and other membrane-bound proteins. The pyrazole moiety, known for its ability to act as a hydrogen bond donor or acceptor, can modulate receptor-ligand interactions in ways that are not easily achievable with simpler heterocycles.

Moreover, this compound has been explored as a building block in the construction of larger molecular frameworks, such as macrocycles and supramolecular assemblies. Its ability to form stable complexes with metal ions has opened new avenues for its application in materials science and catalysis.

In terms of biological activity, 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine has demonstrated promising results in preliminary assays targeting kinase enzymes and ion channels. These findings suggest that it could serve as a starting point for developing novel therapeutic agents with improved efficacy and selectivity.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for this compound to enhance its cost-effectiveness and environmental sustainability. Additionally, efforts are underway to explore its pharmacokinetic properties and toxicity profile, which are essential for advancing it into preclinical studies.

In conclusion, 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)piperidine (CAS No 2228817-32-9) stands out as a versatile and multifaceted molecule with significant potential in both academic research and industrial applications. Its unique structure, coupled with its promising biological activity, positions it as an important player in the ongoing quest for innovative chemical entities that can address unmet medical needs.

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